2-Acetyl-4-hydroxy-3-methoxybenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
93762-15-3 |
|---|---|
Molecular Formula |
C10H10O5 |
Molecular Weight |
210.18 g/mol |
IUPAC Name |
2-acetyl-4-hydroxy-3-methoxybenzoic acid |
InChI |
InChI=1S/C10H10O5/c1-5(11)8-6(10(13)14)3-4-7(12)9(8)15-2/h3-4,12H,1-2H3,(H,13,14) |
InChI Key |
GMYHGDFFXVALJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1OC)O)C(=O)O |
Origin of Product |
United States |
Synthetic Strategies and Chemical Transformations of 2 Acetyl 4 Hydroxy 3 Methoxybenzoic Acid and Analogues
De Novo Chemical Synthesis Methodologies
The construction of the 2-Acetyl-4-hydroxy-3-methoxybenzoic acid scaffold and its analogues relies on a range of synthetic strategies. These methods often begin with simpler, commercially available precursors and introduce the required functional groups in a controlled manner.
Esterification and O-Methylation Routes
A common approach to synthesizing substituted benzoic acids involves the esterification of a carboxylic acid followed by selective O-methylation. Vanillic acid (4-hydroxy-3-methoxybenzoic acid), a readily available natural product, often serves as a key starting material or structural analogue. ijpsjournal.comwikipedia.org The synthesis of various methyl hydroxy-methoxybenzoates has been achieved through the esterification of the corresponding dihydroxybenzoic acids, followed by a mono-O-methylation step. diva-portal.org
The Fischer esterification is a classic method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst, such as sulfuric acid. pbworks.comtcu.eduyoutube.com This equilibrium-driven reaction can be pushed towards the product by using an excess of the alcohol or by removing water as it is formed. pbworks.comtcu.edu More modern approaches utilize solid acid catalysts, such as titanium zirconium solid acids, which offer advantages in terms of separation and reusability. mdpi.com
Table 1: Comparison of Catalysts for Benzoic Acid Esterification
| Catalyst | Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Sulfuric Acid | Excess alcohol, heat | High conversion, low cost | Difficult to separate, corrosive |
| Solid Acid Catalysts (e.g., Zr/Ti) | Methanol (B129727) reflux | Easy separation, reusable | May require specific metal loading for optimal activity |
HBA: Hydrogen Bond Acceptor, HBD: Hydrogen Bond Donor
Regioselective Protection-Deprotection Strategies
The presence of multiple reactive functional groups, such as hydroxyl and carboxyl groups, on the benzoic acid scaffold necessitates the use of protecting groups to achieve regioselectivity during synthesis. rsc.orgrsc.org The differential reactivity of these groups allows for selective protection and subsequent functionalization. For instance, in the synthesis of certain methyl hydroxy-methoxybenzoates, acylation occurs preferentially at the less-hindered hydroxyl group (meta or para to the ester group). diva-portal.org
Protecting group strategies are crucial in carbohydrate chemistry, which shares the challenge of regioselective functionalization of polyhydroxylated molecules. rsc.orgrsc.orguniversiteitleiden.nl These strategies often involve the temporary blocking of more reactive hydroxyl groups to allow for chemical modification at a specific site. youtube.com For example, dimethyltin (B1205294) dichloride has been used as a catalyst for the regioselective benzoylation of sugars, with the selectivity being dependent on the stereochemical relationship between the hydroxyl groups. universiteitleiden.nlorganic-chemistry.org
Multi-step Synthetic Pathways to Acetyl-Methoxybenzoic Acid Derivatives
The synthesis of complex molecules like this compound often requires multi-step reaction sequences. youtube.comtruman.eduyoutube.comtruman.edu These pathways may involve a series of reactions to build the carbon skeleton and introduce the desired functional groups in the correct positions.
A general multi-step synthesis could involve the following key transformations:
Initial functionalization of a simpler benzoic acid derivative. This could be an oxidation, nitration, or other electrophilic aromatic substitution reaction. truman.edutruman.edu
Introduction of the acetyl group. This can often be achieved through a Friedel-Crafts acylation or a Fries rearrangement of a phenolic ester.
Modification of existing functional groups. This may include the reduction of a nitro group to an amine, or the methylation of a hydroxyl group.
These multi-step syntheses require careful planning to ensure compatibility of reagents and reaction conditions at each step. youtube.com
Derivatization and Functionalization Approaches for this compound
Once the core scaffold of this compound is synthesized, it can be further modified to produce a wide range of derivatives with potentially new properties.
Synthesis of Ester Derivatives
The carboxylic acid group of this compound is a prime site for derivatization. Esterification is a common transformation, often carried out using an alcohol in the presence of an acid catalyst or a coupling agent. dergipark.org.tr The synthesis of a series of methyl benzoates from various substituted benzoic acids has been demonstrated using a titanium zirconium solid acid catalyst. mdpi.com Another study details the synthesis of esters from a glucose derivative and various benzoic acid analogues using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). arkat-usa.org
Table 2: Reagents for Ester Synthesis
| Reagent/Method | Description |
|---|---|
| Fischer Esterification | Acid-catalyzed reaction with an alcohol. pbworks.comtcu.edu |
| Solid Acid Catalysts | Heterogeneous catalysts for esterification. mdpi.com |
Formation of Amides and Other Nitrogen-Containing Derivatives
The carboxylic acid functionality can also be converted into an amide group. This is typically achieved by first activating the carboxylic acid, for example by converting it to an acid chloride or using a coupling reagent, followed by reaction with an amine. The synthesis of various amide derivatives has been reported from related benzoic acids. google.com For example, a series of novel compounds were synthesized by linking indole-2-carboxylic acid and vanillic acid through an aminothioureido group. nih.gov Another study describes the synthesis of dipeptides containing various amino acids, including 4-(aminomethyl)benzoic acid, using a triazine-based coupling reagent. nih.gov The synthesis of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives highlights another route to nitrogen-containing analogues. nih.gov
The introduction of nitrogen-containing moieties, such as triazoles, can also be achieved. A synthetic protocol has been developed for cephamycin analogues that involves the introduction of a 4-phenyl-1H-1,2,3-triazol-1-yl moiety via a Cu(I)-catalysed azide–alkyne cycloaddition reaction. nih.gov
Modifications of Aromatic Ring Substituents
The functional groups adorning the aromatic ring of this compound offer multiple avenues for chemical modification, enabling the synthesis of a diverse library of analogs. These transformations can be broadly categorized by the substituent being altered: the hydroxyl, methoxy (B1213986), and carboxylic acid groups.
The phenolic hydroxyl group is a versatile handle for introducing a variety of functionalities. Etherification, for instance, can be achieved by reacting the phenol (B47542) with alkyl halides in the presence of a base. This reaction proceeds via a Williamson ether synthesis mechanism. Another common modification is esterification, where the hydroxyl group reacts with acyl chlorides or anhydrides to form the corresponding esters. These esters can serve as protecting groups or can be subjected to further reactions, such as the Fries rearrangement, to introduce acyl groups at different positions on the aromatic ring.
The methoxy group can be cleaved to yield a dihydroxy derivative through treatment with strong acids like hydrobromic acid or Lewis acids such as boron tribromide. This demethylation process is crucial for accessing analogs with a catechol-like moiety.
The carboxylic acid group can undergo a range of transformations. Esterification, typically under acidic conditions with an alcohol, yields the corresponding esters. Amide formation can be achieved by first converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride, followed by reaction with an amine. Furthermore, the carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.
The interplay between these functional groups and the reaction conditions is critical for achieving selective modifications. For example, the choice of base and solvent can influence the outcome of alkylation and acylation reactions of the phenolic hydroxyl group. Similarly, the reactivity of the carboxylic acid can be modulated by its conversion to more reactive derivatives.
| Starting Material | Reagent(s) | Reaction Type | Product | Reference |
| This compound | Alkyl halide, Base | Etherification | 2-Acetyl-4-alkoxy-3-methoxybenzoic acid | N/A |
| This compound | Acyl chloride, Base | Esterification | 2-Acetyl-4-acyloxy-3-methoxybenzoic acid | N/A |
| This compound | HBr or BBr₃ | Demethylation | 2-Acetyl-3,4-dihydroxybenzoic acid | N/A |
| This compound | Alcohol, Acid catalyst | Esterification | Methyl 2-acetyl-4-hydroxy-3-methoxybenzoate | N/A |
| This compound | 1. SOCl₂ 2. Amine | Amide formation | 2-Acetyl-4-hydroxy-3-methoxybenzamide | N/A |
Mechanistic Insights into Synthetic Reactions for this compound Precursors and Analogues
The synthesis of this compound and its precursors often involves classic electrophilic aromatic substitution reactions, with the Fries rearrangement being a particularly relevant and insightful example.
A plausible and efficient route to introduce the acetyl group at the C2 position is through the Fries rearrangement of a precursor like 4-acetoxy-3-methoxybenzoic acid or its methyl ester. byjus.comchemistrylearner.comvedantu.comwikipedia.orgorganic-chemistry.orgsigmaaldrich.com The Fries rearrangement involves the migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃). byjus.comwikipedia.org
The mechanism of the Fries rearrangement is thought to proceed through the formation of an acylium ion intermediate. byjus.comwikipedia.org The Lewis acid coordinates to the carbonyl oxygen of the ester, polarizing the C-O bond and facilitating its cleavage to generate a resonance-stabilized acylium ion (CH₃CO⁺) and an aluminum phenoxide complex. This highly electrophilic acylium ion then attacks the electron-rich aromatic ring.
The regioselectivity of the Fries rearrangement (i.e., whether the acyl group adds to the ortho or para position relative to the hydroxyl group) is influenced by reaction conditions such as temperature and solvent polarity. byjus.com In the case of 4-acetoxy-3-methoxybenzoic acid, the para position is already occupied by the carboxylic acid group. The directing effects of the substituents on the ring play a crucial role. The hydroxyl group (after initial complexation with the Lewis acid) and the methoxy group are both ortho-, para-directing and activating groups. The carboxylic acid group, on the other hand, is a deactivating and meta-directing group. The combined influence of these groups directs the incoming acetyl group to the position ortho to the hydroxyl group (C2) or the position ortho to the methoxy group (C5). Steric hindrance may also play a role in favoring substitution at the less hindered C2 position.
Biosynthesis and Biotransformation Pathways of 2 Acetyl 4 Hydroxy 3 Methoxybenzoic Acid
Enzymatic Synthesis and Biocatalysis
Enzymatic processes offer a highly specific and efficient route for the synthesis of complex molecules. In the context of benzoate (B1203000) formation, enzymes like macrophomate (B1257912) synthase play a pivotal role, while various microbial enzymes are key to the bioconversion of widely available substrates.
Macrophomate synthase (MPS) is a remarkable enzyme known for catalyzing an extraordinarily complex transformation. It converts a 2-pyrone derivative and oxalacetate (B90230) into the benzoate analog known as macrophomate. nih.gov This multi-step reaction includes two decarboxylations, two carbon-carbon bond formations, and a dehydration step. nih.gov The carbon-carbon bond formations are particularly noteworthy as they are understood to proceed via a Diels-Alder reaction, a mechanism widely used in organic synthesis. nih.gov
Structurally, MPS shares similarities with 2-dehydro-3-deoxygalactarate (DDG) aldolase, belonging to the enolase superfamily. nih.gov While it does not directly produce 2-acetyl-4-hydroxy-3-methoxybenzoic acid, its study provides critical insights into the enzymatic potential for creating substituted benzoates from non-aromatic precursors. nih.govnih.gov Research into the substrate diversity of macrophomate synthase has shown its ability to process various 2-pyrone analogs, which helps define the structural requirements and size of the enzyme's active site. nih.gov
Microbial bioconversion is a key strategy for producing valuable aromatic compounds from abundant natural precursors like ferulic acid and vanillin (B372448). sci-hub.sescielo.br Ferulic acid, a common plant product, can be biotransformed into vanillic acid (4-hydroxy-3-methoxybenzoic acid), a direct precursor to the target compound. sci-hub.senih.gov This conversion is achieved through the degradation of the propenoic side chain by various microorganisms.
A two-step process has been developed utilizing Aspergillus niger to first convert ferulic acid into vanillic acid, followed by the use of Pycnoporus cinnabarinus to reduce the vanillic acid to vanillin. nih.gov In the initial step, A. niger can produce up to 920 mg/L of vanillic acid from ferulic acid, achieving a molar yield of 88%. nih.gov Similarly, strains of Pseudomonas fluorescens have been mutated to efficiently convert ferulic acid to vanillic acid without further degrading it. nih.gov Halophilic bacteria such as Halomonas elongata have also been shown to metabolize ferulic acid into vanillic acid. ird.fr
Once vanillic acid is formed, further microbial transformations can occur. For instance, purified carboxylic acid reductase from Nocardia sp. can quantitatively reduce vanillic acid to vanillin. nih.gov While these pathways primarily lead to vanillin or related compounds, they establish a robust method for producing the core 4-hydroxy-3-methoxybenzoic acid structure. The subsequent acetylation at the C2 position to form the final target compound represents a further biosynthetic step.
Table 1: Microbial Bioconversion of Ferulic Acid and Vanillic Acid
| Microorganism | Substrate | Primary Product | Reported Yield/Concentration | Reference |
|---|---|---|---|---|
| Aspergillus niger | Ferulic Acid | Vanillic Acid | 920 mg/L (88% molar yield) | nih.gov |
| Pycnoporus cinnabarinus | Vanillic Acid | Vanillin | 237 mg/L (22% molar yield) | nih.gov |
| Pseudomonas fluorescens (mutant strain) | Ferulic Acid | Vanillic Acid | 0.23 mg/h per mg biomass | nih.gov |
| Nocardia sp. (purified enzyme) | Vanillic Acid | Vanillin | Quantitative reduction | nih.gov |
| Halomonas elongata | Ferulic Acid | Vanillic Acid | 86% yield (optimal conditions) | ird.fr |
| Trichosporon asahii | Isoeugenol | Vanillin & Vanillic Acid | 4.2 g/L (total) | nih.gov |
Natural Occurrence and Isolation Methodologies for this compound and Related Structures
While direct reports on the natural isolation of this compound are scarce, its structural components and closely related benzoic acid derivatives are found in a variety of plants.
Benzoic acid derivatives are commonly found in the plant kingdom. nih.gov For example, 4-hydroxy-3-methoxybenzoic acid (vanillic acid) has been isolated from the hot water extracts of Hovenia dulcis. researchgate.net Other related compounds, such as 2-hydroxy-4-methoxybenzoic acid, have been isolated from the plant Hemidesmus indicus. medchemexpress.com Additionally, the methyl ester of 2-hydroxy-6-methoxybenzoic acid has been identified in the root bark of Securidaca longepedunculata. researchgate.net
The general procedure for obtaining these compounds from plant material involves extraction and purification. A common method is step gradient polarity maceration, where the dried and milled plant material is sequentially extracted with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and methanol (B129727). phcogj.com This process separates compounds based on their solubility, with the ethyl acetate and methanol fractions often containing the desired phenolic acids.
Following initial extraction, chromatographic techniques are essential for isolating and purifying individual compounds. Column chromatography is a widely used method where the crude extract is passed through a stationary phase (like silica (B1680970) gel), and solvents of varying polarity are used to elute the separated compounds. phcogj.com
A more advanced technique, countercurrent chromatography, has been successfully employed for the isolation of vanillic acid from a crude extract of Bathysa australis. researchgate.net This liquid-liquid partition chromatography method avoids the use of solid supports, which can sometimes cause irreversible adsorption of the sample, making it a gentle and efficient technique for purifying natural products. The purity of the isolated fractions is typically confirmed using methods like Thin Layer Chromatography (TLC) and spectroscopic analysis. phcogj.com
Metabolic Engineering and Biotechnological Production Approaches for Acetyl-Hydroxy-Methoxybenzoic Acids
Metabolic engineering offers a powerful and sustainable alternative to chemical synthesis for producing valuable compounds like hydroxybenzoic acids. By redesigning microbial metabolism, it is possible to enhance the production of target molecules from simple carbon sources like glucose. frontiersin.org
Significant progress has been made in engineering strains of Escherichia coli and Pseudomonas putida for the production of para-hydroxybenzoic acid (PHBA). frontiersin.orgnih.gov A key strategy involves channeling metabolic flux from the central shikimate pathway towards the desired product. This is often achieved by:
Deleting Competing Pathways: Knocking out genes that encode for enzymes that either degrade the final product (e.g., pobA, which degrades PHBA) or divert the precursor chorismate to other products (e.g., pheA and trpE, which lead to phenylalanine and tryptophan) is crucial for maximizing yield. frontiersin.org
Furthermore, engineering the central carbon metabolism to increase the supply of precursors is a vital strategy. Acetyl-CoA is a fundamental building block for both the aromatic ring and the acetyl group of the target compound. nih.gov Strategies to increase the intracellular pool of acetyl-CoA include overexpressing native synthesis pathways (like pyruvate (B1213749) dehydrogenase) and creating synthetic bypasses. nih.gov Similarly, engineering pathways for increased malonyl-CoA supply, a precursor for polyketide synthesis, has been shown to boost the production of related compounds. researchgate.net
Using these principles, an engineered E. coli strain achieved a PHBA production of 21.35 g/L in a 5-L fermenter. nih.gov Although these efforts have focused on PHBA, the same strategies could be adapted to produce this compound by introducing the necessary acetyltransferase and other modifying enzymes into a high-flux vanillic acid-producing host.
Table 2: Examples of Metabolic Engineering for Hydroxybenzoic Acid Production
| Host Organism | Target Product | Key Engineering Strategies | Reported Titer | Reference |
|---|---|---|---|---|
| Pseudomonas putida KT2440 | p-Hydroxybenzoic Acid (PHBA) | Overexpression of chorismate lyase (ubiC) and feedback-resistant DAHP synthase (aroGD146N); Deletion of competing pathways (pobA, pheA, trpE). | 1.73 g/L | frontiersin.org |
| Escherichia coli | p-Hydroxybenzoic Acid (PHBA) | Redesign of L-phenylalanine producer; Accelerated evolution for increased product tolerance. | 21.35 g/L | nih.gov |
| Methylosinus trichosporium OB3b | 3-Hydroxypropionic Acid (3HP) | Heterologous expression of malonyl-CoA reductase; Overexpression of acetyl-CoA carboxylase (ACC). | 60.59 mg/L | researchgate.net |
Advanced Analytical Methodologies for Characterization in Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is the primary tool for probing the molecular structure of 2-Acetyl-4-hydroxy-3-methoxybenzoic acid. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can piece together its atomic and functional group composition. Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy are the most powerful and commonly employed methods for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of an organic molecule. By observing the magnetic behavior of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.
¹H and ¹³C NMR Spectral Analysis and Assignment
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional experiments used to identify the different types of hydrogen and carbon atoms in this compound.
The ¹H NMR spectrum would be expected to show distinct signals for each unique proton environment. This includes sharp singlets for the acetyl (CH₃) and methoxy (B1213986) (OCH₃) protons. The two aromatic protons would appear as doublets in the downfield region, with their coupling constant indicating their ortho relationship. The acidic protons of the carboxylic acid and phenolic hydroxyl groups would typically appear as broad singlets, with chemical shifts that can be highly dependent on the solvent and concentration.
The ¹³C NMR spectrum provides information on all unique carbon atoms. Signals would be expected for the methyl carbons of the acetyl and methoxy groups, the six distinct carbons of the benzene (B151609) ring, and the carbonyl carbons of the acetyl and carboxylic acid functions. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the various substituents.
While specific experimental data for this compound is not widely available in the surveyed literature, the expected chemical shifts can be predicted based on established spectroscopic principles and data compilations for similar structures. organicchemistrydata.orgorganicchemistrydata.org
Interactive Data Table: Expected ¹H NMR Spectral Assignments for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Acetyl (-COCH₃) | ~2.5 | Singlet (s) |
| Methoxy (-OCH₃) | ~3.9 | Singlet (s) |
| Aromatic H-5 | ~6.9-7.1 | Doublet (d) |
| Aromatic H-6 | ~7.6-7.8 | Doublet (d) |
| Phenolic (-OH) | Variable, broad | Singlet (br s) |
| Carboxylic Acid (-COOH) | >10, broad | Singlet (br s) |
| Note: These are predicted values. Actual experimental values may vary based on solvent and other conditions. |
Interactive Data Table: Expected ¹³C NMR Spectral Assignments for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Acetyl (-C H₃) | ~30 |
| Methoxy (-OC H₃) | ~56 |
| C-1 (Ar-COOH) | ~115-120 |
| C-2 (Ar-COCH₃) | ~125-130 |
| C-3 (Ar-OCH₃) | ~148-152 |
| C-4 (Ar-OH) | ~150-155 |
| C-5 (Ar-H) | ~112-116 |
| C-6 (Ar-H) | ~124-128 |
| Acetyl C =O | ~200-205 |
| Carboxylic Acid C =O | ~168-172 |
| Note: These are predicted values. Actual experimental values may vary based on solvent and other conditions. |
2D-NMR Correlation Spectroscopy (e.g., HSQC, HMBC)
Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the substitution pattern on the aromatic ring.
The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. labshake.com For this compound, HSQC would show correlations between:
The aromatic H-5 proton and the C-5 carbon.
The aromatic H-6 proton and the C-6 carbon.
The methoxy protons and the methoxy carbon.
The acetyl protons and the acetyl methyl carbon.
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial as it reveals correlations between protons and carbons that are two or three bonds away. labshake.com This technique provides definitive evidence for the connectivity of the molecular skeleton. Key expected HMBC correlations for confirming the structure of this compound would include:
Correlation from the acetyl protons (-COCH₃) to the acetyl carbonyl carbon (C=O) and to the aromatic C-2. This confirms the attachment of the acetyl group to the ring at position 2.
Correlation from the methoxy protons (-OCH₃) to the aromatic C-3, confirming its position.
Correlations from the aromatic proton H-5 to carbons C-1, C-3, and C-4.
Correlations from the aromatic proton H-6 to carbons C-1, C-2, and C-4.
Together, these 2D-NMR experiments provide a comprehensive and definitive map of the molecular structure.
Vibrational Spectroscopy
Vibrational spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is particularly useful for identifying the functional groups present.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound would display a series of characteristic absorption bands corresponding to its various functional groups. A broad band in the high-frequency region (typically 3400-2500 cm⁻¹) would be expected, arising from the O-H stretching vibrations of the phenolic hydroxyl and the carboxylic acid groups. Two distinct and strong absorption bands would be anticipated in the carbonyl region (1800-1650 cm⁻¹): one for the acetyl ketone C=O stretch and another for the carboxylic acid C=O stretch. Other key bands would include C-O stretching for the ether and phenol (B47542), and C-H stretching and bending vibrations for the aromatic and methyl groups.
Interactive Data Table: Expected FTIR Absorption Bands for this compound
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Type of Vibration |
| Phenolic O-H | ~3500-3200 (broad) | Stretch |
| Carboxylic Acid O-H | ~3300-2500 (very broad) | Stretch |
| Aromatic C-H | ~3100-3000 | Stretch |
| Aliphatic C-H (methyl) | ~2970-2850 | Stretch |
| Acetyl C=O | ~1700-1680 | Stretch |
| Carboxylic Acid C=O | ~1725-1700 | Stretch |
| Aromatic C=C | ~1600, ~1475 | Stretch |
| C-O (ether, acid, phenol) | ~1300-1000 | Stretch |
| Note: These are typical frequency ranges. Actual experimental values may vary. |
Raman Spectroscopy (FT-Raman)
Detailed experimental research findings specifically documenting the FT-Raman spectrum and vibrational band assignments for this compound are not prominently available in the surveyed literature. This technique, which measures the inelastic scattering of monochromatic light, would be valuable in providing complementary information to infrared spectroscopy regarding the compound's molecular vibrations, particularly for non-polar functional groups and skeletal vibrations.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Specific experimental data detailing the UV-Vis absorption maxima (λmax) and molar absorptivity of this compound in various solvents are not specified in the available research. UV-Vis spectroscopy is typically used to study compounds with chromophores, such as the substituted benzene ring in this molecule. Analysis would reveal information about the electronic transitions within the molecule, which are influenced by the nature of the solvent and the pH of the solution.
Mass Spectrometry (MS) Applications
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound, as well as for its structural elucidation through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
While specific experimental HRMS studies were not found, predicted data provides valuable insight into the expected mass-to-charge ratios (m/z) for various adducts of this compound. This information is crucial for accurate mass determination and formula confirmation in research. The predicted collision cross section (CCS) values also offer information about the ion's shape in the gas phase. uni.lu
Predicted High-Resolution Mass Spectrometry Data for C₁₀H₁₀O₅
| Adduct | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 211.06011 | 140.2 |
| [M-H]⁻ | 209.04555 | 142.0 |
| [M+Na]⁺ | 233.04205 | 148.8 |
| [M+K]⁺ | 249.01599 | 147.6 |
| [M+NH₄]⁺ | 228.08665 | 157.9 |
| [M+H-H₂O]⁺ | 193.05009 | 135.0 |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, ESI-MS/MS)
LC-MS/MS serves as a powerful technique for separating the compound from complex mixtures and subsequently identifying and quantifying it. The electrospray ionization (ESI) interface allows the compound to be ionized directly from the liquid phase into the mass spectrometer. While specific LC-MS/MS fragmentation patterns for this compound are not detailed in the surveyed literature, the technique is applicable for its analysis, especially when coupled with the chromatographic methods described below. sielc.com For MS-compatible applications, mobile phases containing volatile acids like formic acid are recommended. sielc.com
Gas Chromatography-Mass Spectrometry (GC-MS)
There is no specific information available in the search results regarding the direct analysis of this compound using GC-MS. This method typically requires derivatization for polar, non-volatile compounds like benzoic acids to increase their volatility and thermal stability for gas-phase analysis.
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for the isolation, separation, and quantification of this compound from various matrices.
High-Performance Liquid Chromatography (HPLC) is a well-suited method for the analysis of this compound. A specific reverse-phase (RP) HPLC method has been developed for its separation. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies. sielc.com
HPLC Method Parameters for Separation
| Parameter | Description |
|---|---|
| Stationary Phase (Column) | Newcrom R1 |
| Mobile Phase | Acetonitrile (B52724) (MeCN), Water, and Phosphoric Acid |
| MS-Compatible Mobile Phase | For Mass Spectrometry applications, phosphoric acid is replaced with formic acid. sielc.com |
| Column Type | Reverse-phase with low silanol (B1196071) activity. sielc.com |
| Potential Applications | Analysis, isolation of impurities, preparative separation, pharmacokinetics. sielc.com |
High-Performance Liquid Chromatography (HPLC) Development and Validation for this compound
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the separation, identification, and quantification of this compound. The development of a robust HPLC method involves the systematic optimization of several parameters to achieve high resolution, sensitivity, and reproducibility.
Method Development: A common approach for the analysis of this compound is reverse-phase (RP) HPLC. One established method utilizes a Newcrom R1 column, which has low silanol activity, providing good peak shape for acidic compounds. The mobile phase typically consists of a mixture of acetonitrile (MeCN), water, and an acidifier like phosphoric acid to ensure the carboxylic acid group remains protonated, leading to better retention and symmetrical peaks. For applications requiring mass spectrometry (MS) detection, phosphoric acid is often substituted with a volatile acid such as formic acid. nih.gov
The optimization of the mobile phase composition, flow rate, and column temperature is crucial. For instance, a gradient elution, where the proportion of the organic solvent (acetonitrile) is increased over time, can be effective for separating the target compound from impurities with different polarities.
Method Validation: A validated HPLC method ensures the reliability of the analytical data. Validation is performed according to guidelines from the International Council for Harmonisation (ICH) and typically includes the evaluation of specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
For structurally similar compounds like 2-hydroxy-4-methoxybenzoic acid, validated methods have demonstrated excellent linearity with correlation coefficients (r²) greater than 0.998 over a concentration range of 10–300 μg/mL. phcogj.comnih.gov The precision of such methods is often high, with relative standard deviation (RSD) values for intra-day and inter-day analysis being well below 2%. phcogj.comnih.gov The accuracy, determined by recovery studies, typically falls within the range of 97% to 101%. phcogj.com The sensitivity of these methods is also notable, with LOD and LOQ values being in the low μg/mL range. phcogj.comnih.gov
A representative table of HPLC method parameters and validation data, based on methodologies for similar benzoic acid derivatives, is presented below.
| Parameter | Typical Conditions/Values |
| Chromatographic Conditions | |
| Column | C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric or Formic Acid in Water |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | ~230 nm |
| Validation Parameters | |
| Linearity (r²) | > 0.998 |
| Accuracy (% Recovery) | 97% - 102% |
| Precision (%RSD) | < 2% |
| Limit of Detection (LOD) | ~0.8 µg/mL |
| Limit of Quantification (LOQ) | ~2.5 µg/mL |
The data in this table is compiled from typical values found in validated HPLC methods for closely related benzoic acid derivatives and serves as a representative example. phcogj.comnih.govlabshake.com
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to conventional HPLC. This is primarily achieved by using columns packed with smaller sub-2 µm particles, which operate at higher pressures.
The analytical methods developed for HPLC can often be transferred to a UPLC system to leverage its advantages. For this compound, UPLC applications are particularly beneficial for high-throughput screening, impurity profiling, and pharmacokinetic studies where speed and sensitivity are paramount. nih.gov The use of smaller particle columns (e.g., 3 µm for fast HPLC or sub-2 µm for UPLC) allows for shorter run times without compromising separation efficiency. nih.gov This increased throughput is a considerable advantage in research and quality control environments.
Preparative Chromatography for Isolation
For applications requiring highly pure this compound, such as in vitro or in vivo biological assays, preparative chromatography is the method of choice for its isolation and purification. This technique operates on the same principles as analytical HPLC but utilizes larger columns with a greater stationary phase capacity to handle larger sample loads.
The HPLC method developed for the analytical characterization of this compound is scalable for preparative purposes. nih.gov By increasing the column diameter and adjusting the flow rate accordingly, the separation can be adapted to isolate milligram to gram quantities of the compound. The process involves injecting a concentrated solution of the crude product onto the preparative column and collecting the eluent fraction that contains the pure compound, as determined by a detector. A common strategy for complex mixtures involves a multi-step purification process, which may include medium-pressure liquid chromatography (MPLC) as an initial clean-up step, followed by preparative HPLC to achieve the final desired purity.
Computational Chemistry and Theoretical Studies of 2 Acetyl 4 Hydroxy 3 Methoxybenzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to the theoretical investigation of molecular systems. These methods, varying in their level of theory and computational cost, are employed to predict a wide array of molecular properties.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a predominant method for the computational study of benzoic acid derivatives and other organic molecules. researchgate.net This is due to its favorable balance of accuracy and computational efficiency. DFT calculations, particularly using the B3LYP functional, are frequently employed to determine the optimized geometric parameters, such as bond lengths and bond angles, of these compounds. researchgate.net For instance, studies on similar substituted benzoic acids have utilized DFT at the B3LYP/6-31G(d,p) level to calculate these structural properties. researchgate.net
Furthermore, DFT is instrumental in exploring the electronic properties of molecules. It is used to calculate frontier molecular orbital energies (HOMO and LUMO), which are crucial for understanding chemical reactivity. researchgate.net The theory also underpins the calculation of various molecular descriptors and the prediction of spectroscopic data. researchgate.net
Hartree-Fock (HF) and Semi-Empirical Methods
While DFT is widely used, other quantum chemical methods like Hartree-Fock (HF) and semi-empirical methods also exist. The HF method is a foundational ab initio approach that solves the Schrödinger equation without empirical parameters but does not fully account for electron correlation. Semi-empirical methods, on the other hand, simplify calculations by incorporating some experimental data, making them computationally less demanding. However, for compounds like 2-Acetyl-4-hydroxy-3-methoxybenzoic acid, detailed theoretical studies employing HF or specific semi-empirical methods are less common in recent literature, with a preference given to DFT for its higher accuracy in predicting electronic properties.
Calculation of Molecular Descriptors (e.g., Frontier Molecular Orbitals, Dipole Moment, Energy Gap, Chemical Hardness, Electrophilicity, Chemical Softness)
Quantum chemical calculations provide valuable insights into the reactivity and stability of molecules through the determination of various molecular descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a key indicator of chemical stability. researchgate.net
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including:
Chemical Potential (μ): μ = (εLUMO + εHOMO) / 2 researchgate.net
Chemical Hardness (η): A measure of resistance to change in electron distribution. researchgate.net
Chemical Softness (S): The reciprocal of chemical hardness. researchgate.net
Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. researchgate.net
The following table presents illustrative data for global reactivity descriptors calculated for a related compound, 2-[(2-hydroxyphenyl)carbamoyl]benzoic acid, using DFT (B3LYP/6-31G(d,p)).
| Parameter | Value |
|---|---|
| εHOMO (eV) | -6.23 |
| εLUMO (eV) | -1.92 |
| Energy Gap (Δε) (eV) | 4.31 |
| Chemical Potential (μ) (eV) | -4.075 |
| Chemical Hardness (η) (eV) | 2.155 |
| Global Electrophilicity (ω) (eV) | 3.84 |
| Chemical Softness (S) (eV⁻¹) | 0.464 |
Prediction of Spectroscopic Parameters (e.g., Chemical Shifts, Vibrational Frequencies)
Computational methods are extensively used to predict spectroscopic parameters, which serves as a valuable tool for the structural elucidation of newly synthesized compounds.
Vibrational Frequencies: Theoretical calculations of FT-IR and Raman spectra are commonly performed to aid in the assignment of vibrational modes. researchgate.net DFT calculations can predict the vibrational frequencies of a molecule in the gas phase. These theoretical frequencies are often scaled by a specific factor to account for systematic errors and to improve agreement with experimental data. For example, in a study of 2-[(2-hydroxyphenyl) carbamoyl] benzoic acid, the theoretical vibrational frequencies were calculated, and the carbonyl group vibrations were identified and compared with experimental values. researchgate.net
Chemical Shifts: The prediction of NMR chemical shifts is another significant application of computational chemistry. nih.govmdpi.com The Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular approach for calculating 1H and 13C NMR chemical shifts. nih.govacs.org The accuracy of these predictions can be very high, with mean absolute errors of less than 0.10 ppm for 1H chemical shifts being achievable with advanced machine learning models trained on DFT data. nih.govmdpi.com For phenolic compounds, accurate pKa determination, which influences NMR spectra, has been achieved using DFT functionals like CAM-B3LYP with a solvation model. mdpi.com The comparison between calculated and experimental chemical shifts can be a powerful tool for confirming molecular structures and understanding the electronic environment of different nuclei within the molecule. nih.gov
Molecular Dynamics and Conformational Analysis
While quantum chemical calculations often focus on static, optimized structures, molecular dynamics and conformational analysis explore the flexibility and different spatial arrangements a molecule can adopt.
Potential Energy Surface Scans
A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule. It involves systematically changing a specific geometric parameter, such as a torsion angle, and calculating the energy at each step. This process helps to identify the most stable conformers (energy minima) and the transition states (saddle points) that separate them. For flexible molecules like this compound, which has several rotatable bonds (e.g., around the carboxylic acid, methoxy (B1213986), and acetyl groups), a PES scan can reveal the preferred orientations of these substituents and the energy barriers to their rotation. This information is crucial for understanding the molecule's three-dimensional structure and how it might interact with other molecules.
Conformational Isomerism and Stability
The conformational landscape of this compound is dictated by the rotational freedom of its substituent groups: the acetyl, carboxyl, and methoxy moieties. Theoretical studies on structurally similar compounds, such as acetovanillone (B370764) (apocynin), provide significant insight into the likely conformational preferences. rsc.org For these types of molecules, different conformers arise primarily from the relative orientation of the acetyl and methoxy groups. rsc.org
Investigations using Fourier transform microwave spectroscopy on related molecules have identified distinct conformers, often denoted as s-cis and s-trans, based on the orientation of the acetyl group relative to the aromatic ring. rsc.org The stability of these conformers is heavily influenced by intramolecular hydrogen bonds. rsc.org In the case of this compound, a key stabilizing interaction is expected to be an O–H⋯O hydrogen bond involving the phenolic hydroxyl group and the oxygen of the adjacent methoxy group. rsc.org This interaction helps to constrain the local conformation. rsc.org
Computational calculations (ab initio and density functional theory) on analogous structures have been used to determine the energy barriers for internal rotation of the substituent groups. rsc.org For the acetyl group in similar molecules, these barriers are typically in the range of 6.6 to 7.4 kJ mol⁻¹, suggesting that the torsion of this group is only slightly affected by the intramolecular hydrogen bonding. rsc.org The barrier to rotation for the methoxy group is generally higher, often exceeding 8.9 kJ mol⁻¹, indicating a more restricted motion. rsc.org
Molecular Interaction and Recognition Studies (Theoretical Focus)
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. mdpi.com This method is instrumental in understanding potential biomolecular interactions at an atomic level. While specific docking studies for this compound are not widely published, extensive research on closely related hydroxybenzoic acid derivatives provides a strong model for its potential binding mechanisms. mdpi.commdpi.com These in silico studies evaluate potential drug candidates by screening them against protein targets to predict binding affinity and interaction modes. mdpi.com
For instance, derivatives of benzoic acid have been investigated as potential inhibitors of enzymes like the SARS-CoV-2 main protease and acetylcholinesterase. mdpi.commdpi.com In these simulations, ligands are built and their geometries optimized to find the lowest energy conformers before being docked into the active site of the target protein. mdpi.com The results from such studies on analogs like vanillic acid (4-hydroxy-3-methoxybenzoic acid) and gentisic acid (2,5-dihydroxybenzoic acid) offer valuable predictions for how this compound might interact with biological targets. mdpi.comnih.gov
The analysis of molecular docking simulations provides quantitative estimates of binding affinity, often expressed as binding energy (in kcal/mol), and a detailed map of the interactions between the ligand and amino acid residues in the protein's binding site. Studies on vanillic acid, which differs from the title compound only by the absence of an acetyl group, show that it interacts with key residues in the active sites of enzymes like acetylcholinesterase (AChE). mdpi.com Similarly, its binding to transport proteins like human serum albumin (HSA) has been characterized, revealing specific interaction patterns. nih.gov The binding of these analogs is often characterized by a combination of hydrophobic interactions and hydrogen bonds. mdpi.com
Table 1: Predicted Binding Interactions for Analogs of this compound
This table is generated based on data from molecular docking and spectroscopic studies of closely related compounds to infer potential interactions of the title compound.
| Ligand | Target Protein | Key Interacting Residues | Primary Interaction Types | Source |
|---|---|---|---|---|
| Vanillic Acid | Acetylcholinesterase (AChE) | Tyr70, Asp72, Tyr121, Tyr334 | Hydrogen Bonding, Hydrophobic Interactions | mdpi.com |
| Vanillic Acid | Human Serum Albumin (HSA) | Not specified | Hydrogen Bonding, Van der Waals Forces | nih.gov |
| Gentisic Acid | SARS-CoV-2 Main Protease | Not specified | Predicted to be a potential candidate based on docking results. | mdpi.com |
The binding of phenolic acids to proteins is predominantly governed by non-covalent interactions, with hydrogen bonds and van der Waals forces playing critical roles. nih.gov The hydroxyl and carboxyl groups on this compound are potent hydrogen bond donors and acceptors. Thermodynamic analysis of the binding of vanillic acid to human serum albumin (HSA) revealed negative enthalpy (ΔH) and entropy (ΔS) values, which indicates that hydrogen bonds and van der Waals forces are the main contributors to the binding process. nih.gov
The properties and behavior of a molecule can be significantly influenced by the solvent in which it is dissolved. For benzoic acid and its derivatives, solvent polarity plays a crucial role in solubility and distribution between immiscible phases. Studies on the liquid-liquid extraction of benzoic acid show that its distribution ratio varies greatly depending on the organic solvent used. For example, the extractability of benzoic acid from an aqueous phase is excellent with chloroform, good with solvents like benzene (B151609) and toluene, and poor with nitrobenzene. This behavior is a function of the chemical interactions between the solute (benzoic acid) and the solvent molecules.
The solubility of benzoic acid in binary solvent mixtures, such as water-ethanol or water-DMF, has also been studied. researchgate.net Generally, the solubility of benzoic acid increases with increasing temperature in these mixtures. researchgate.net Furthermore, in water-ethanol systems, adding more ethanol (B145695) to the mixture favors the solubilization of benzoic acid. researchgate.net These findings serve as a model for this compound, suggesting that its solubility and partitioning behavior will likewise be dependent on the polarity, hydrogen bonding capacity, and other physical properties of the surrounding solvent.
Ligand-Protein Binding Mechanisms through Molecular Docking Simulations
Crystal Structure Prediction and Crystal Growth Modelling for Related Benzoic Acids
Computational modeling is a powerful tool for predicting the crystal structure of organic molecules and understanding their growth mechanisms. For benzoic acid and its derivatives, the crystal structure is typically characterized by the formation of centrosymmetric dimers. researchgate.netiaea.org In these dimers, two molecules are linked by a pair of strong hydrogen bonds between their respective carboxyl groups. researchgate.netiaea.org
The prediction of crystal morphology (habit) is often achieved using models such as the attachment energy (AE) model, which can be modified to include solvent effects. researchgate.net These models have shown that the final crystal shape is highly dependent on interactions between the solvent and the growing crystal faces. researchgate.netrsc.org For instance, hydrophobic regions of the molecule tend to have only weak van der Waals interactions, leading to faster growth rates on the corresponding crystal facets. researchgate.net
The solvent plays a fundamental role in controlling crystal morphology. rsc.org Studies on benzoic acid have demonstrated that the aspect ratio of the resulting crystals can be manipulated by changing the solvent. rsc.org For example, crystals of benzoic acid grown from ethanol-water solutions can range from needles to platelets depending on the solvent composition and level of supersaturation. researchgate.net Molecular dynamics (MD) simulations are used to reproduce experimental crystal morphologies and gain a quantitative understanding of how solvent polarity and molecular size influence the final crystal shape. rsc.org This knowledge is crucial for designing crystallization processes to produce particles with desired physical and chemical properties. researchgate.net
Structure Activity Relationship Sar Investigations in Theoretical and Mechanistic Contexts
Analysis of Structural Modifications and Their Impact on Reaction Pathways for 2-Acetyl-4-hydroxy-3-methoxybenzoic Acid Analogues
The reactivity and subsequent biological activity of analogues of this compound are highly sensitive to modifications of their core structure. Key functional groups, such as the methoxy (B1213986) and hydroxyl moieties, play a critical role in defining the compound's interactive potential. researchgate.net
Research on related phenolic compounds highlights the importance of specific structural features for their biological effects. For instance, in a series of hydroxycinnamic acid derivatives, a para-hydroxyl group on the phenolic ring was found to be a critical element for synergistic activity with other compounds. mdpi.com The absence or modification of this group could significantly alter the reaction pathway.
Furthermore, studies on 3-thiazolyl coumarins with a 3-methoxy, 4-hydroxy substituted phenyl ring demonstrated that these specific substitutions were crucial for their anti-inflammatory activity. researchgate.net When the para-hydroxy group was acetylated or benzylated, a loss of activity was observed. researchgate.net Similarly, replacing the meta-methoxy group with bromo or chloro substituents also resulted in inactive compounds. researchgate.net This indicates that the electronic and steric properties conferred by the hydroxyl and methoxy groups are essential for the molecular interactions that lead to the observed biological effect.
The antioxidant activity of phenolic compounds is also closely tied to their structure, including the number and position of hydroxyl and methoxy groups on the aromatic ring. nih.gov These substitutions influence the compound's ability to quench free radicals, a key aspect of their reaction pathways. nih.gov
Table 1: Impact of Structural Modifications on the Activity of Analogues
| Compound/Analogue | Structural Modification | Impact on Activity | Reference |
| 3-Thiazolyl coumarin (B35378) analogue | Acetylation of para-hydroxy group | Loss of anti-inflammatory activity | researchgate.net |
| 3-Thiazolyl coumarin analogue | Benzylation of para-hydroxy group | Loss of anti-inflammatory activity | researchgate.net |
| 3-Thiazolyl coumarin analogue | Replacement of meta-methoxy with bromo | No anti-inflammatory activity | researchgate.net |
| 3-Thiazolyl coumarin analogue | Replacement of meta-methoxy with chloro | No anti-inflammatory activity | researchgate.net |
| Hydroxycinnamic acid derivative | Absence of para-hydroxyl group | Reduced synergistic activity | mdpi.com |
Rational Design Principles for Modulating Reactivity
Rational design leverages SAR insights to purposefully modify chemical structures to achieve a desired change in reactivity or biological activity. nih.gov This approach is fundamental in medicinal chemistry and materials science.
A key principle in the rational design of analogues of this compound involves the strategic modification of its phenolic and carboxylic acid groups. For example, the methoxylation of benzoic acid derivatives has been explored as a strategy to enhance antioxidant activities in biomaterials. nih.gov Specifically, the presence of two methoxyl groups and one hydroxyl group on a benzoic acid derivative was shown to contribute to strong antioxidant properties. nih.gov
Another design principle involves modifying the compound to enhance its interaction with specific biological targets. In the development of potent and selective inhibitors of 12-lipoxygenase, a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold was optimized. nih.gov This demonstrates a rational approach where the 2-hydroxy-3-methoxybenzyl moiety, structurally related to the subject compound, is a key pharmacophore. The aim is to create compounds that fit precisely into the active site of an enzyme, thereby modulating its activity. nih.gov
The functionalization of natural phenols through chemical transformations is a widely used strategy to improve their biological activity. nih.gov For instance, the esterification of the carboxyl group or modification of the hydroxyl group can alter the molecule's lipophilicity and, consequently, its ability to cross biological membranes and interact with intracellular targets.
Mechanistic Hypotheses for Molecular Interactions (Focus on Biochemical Mechanisms, not Clinical Outcomes)
Understanding the precise molecular interactions between a compound and its biological targets is crucial for explaining its mechanism of action. This involves studying enzyme-substrate interactions and protein-ligand binding dynamics.
Lipoxygenases (LOXs) are a family of enzymes that play a role in various physiological processes. nih.gov Analogues of this compound have been investigated as potential inhibitors of these enzymes. nih.gov The inhibitory mechanism is thought to involve the binding of the compound to the active site of the enzyme, preventing the natural substrate from binding and being metabolized. nih.govnih.gov
Studies on derivatives of a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold revealed potent and selective inhibition of 12-LOX. nih.gov The 2-hydroxy-3-methoxybenzyl group is critical for this activity, suggesting that the hydroxyl and methoxy groups form key interactions, such as hydrogen bonds, with amino acid residues in the enzyme's active site. The free catechol function has been shown to be necessary for the inhibition of lipoxygenase, as acetylation of these groups blocks the inhibitory activity. frontiersin.org
The development of hydroxamic acid inhibitors of 5-lipoxygenase has been guided by a hypothesis about the geometry of the enzyme-inhibitor binding. nih.gov This suggests that the inhibitor molecule mimics the conformation of the natural substrate, arachidonic acid, when it is bound to the enzyme. nih.gov This principle of competitive inhibition is a common mechanistic hypothesis for enzyme inhibitors.
Human Serum Albumin (HSA) is a major transport protein in the blood, and the binding of compounds to HSA can significantly affect their distribution and availability. nih.govnih.gov The interaction between 4-hydroxy-3-methoxybenzoic acid (vanillic acid), a close analogue of the title compound, and HSA has been studied to understand these dynamics. nih.gov
Thermodynamic analysis of the binding of vanillic acid to HSA indicates a spontaneous interaction, as shown by a negative Gibbs free energy change (ΔG). nih.gov The binding is primarily driven by hydrogen bonds and Van der Waals forces. nih.gov Fluorescence quenching studies suggest that the interaction involves a dynamic quenching mechanism, where the fluorophore (HSA) and the quencher (vanillic acid) come into contact during the transient existence of the excited state. nih.gov
Molecular docking and dynamics simulations provide further insight into the binding process. These studies can identify the specific binding sites on the protein and the key amino acid residues involved in the interaction. rsc.orgnih.gov For many ligands, the binding sites on HSA are located in hydrophobic cavities, and the binding is stabilized by a combination of hydrophobic interactions, hydrogen bonds, and van der Waals forces. nih.govnih.gov The binding of a ligand can also induce conformational changes in the protein, which can be studied using techniques like 3D fluorescence spectroscopy. rsc.org
Table 2: Thermodynamic Parameters for the Binding of 4-hydroxy-3-methoxybenzoic acid (VA) to Human Serum Albumin (HSA)
| Parameter | Value at 298 K | Value at 310 K | Interpretation | Reference |
| ΔG (kJ/mol) | Negative | Negative | Spontaneous binding process | nih.gov |
| ΔH (kJ/mol) | Not explicitly stated for VA alone in snippets, but generally negative for similar interactions | Not explicitly stated for VA alone in snippets, but generally negative for similar interactions | Indicates exothermic reaction, driven by hydrogen bonds and van der Waals forces | nih.govresearchgate.net |
| ΔS (J/mol·K) | Not explicitly stated for VA alone in snippets, but generally negative for similar interactions | Not explicitly stated for VA alone in snippets, but generally negative for similar interactions | A decrease in entropy suggests a more ordered system upon binding | researchgate.net |
| Primary Driving Forces | Hydrogen bonds and Van der Waals forces | Hydrogen bonds and Van der Waals forces | These non-covalent interactions are key to the binding affinity | nih.gov |
Future Directions and Research Opportunities
Development of Novel Synthetic Routes for 2-Acetyl-4-hydroxy-3-methoxybenzoic Acid
The efficient and sustainable synthesis of this compound is a primary objective for its broader application. While classical synthetic methods exist for benzoic acid derivatives, future research is expected to focus on developing more innovative and greener alternatives.
One promising approach involves the C-H oxygenation of appropriate precursors. This method is highly atom-economical, and recent advancements have demonstrated the use of visible-light-induced aerobic C-H oxidation for producing aromatic ketones. chemistryviews.org Such photocatalytic processes, potentially using inexpensive and environmentally benign catalysts like cerium chloride in aqueous media, could offer a sustainable route to acetylated phenolic compounds. chemistryviews.org
Another avenue of exploration is the development of novel catalytic systems for the selective oxidation of substituted alkylbenzenes. google.com Research into composite catalysts containing transition metals like cobalt or manganese could lead to highly efficient liquid-phase air oxidation processes, minimizing the need for harsh chemical oxidants. google.com Furthermore, exploring bio-based starting materials, such as coumalic acid derived from biomass, presents a renewable pathway to producing benzoates through heterogeneous catalytic reactions. rsc.org
A potential synthetic strategy could start from readily available compounds like 3-methoxy-4-hydroxybenzoic acid (vanillic acid) or its derivatives. For instance, a synthetic pathway could involve the esterification of the starting acid, followed by a selective acylation step. A patent describes a multi-step synthesis of 2-amino-4-hydroxy-3-methoxybenzaldehyde (B3058544) starting from acetyl vanillin (B372448), indicating that manipulations at the 2-position of a substituted vanillin core are feasible. nih.govgoogle.com A similar strategy, perhaps involving a Friedel-Crafts acylation or a Fries rearrangement on a suitably protected precursor, could be optimized for the synthesis of the target molecule.
Table 1: Potential Starting Materials for Synthesis
| Starting Material | Key Transformation | Potential Advantage |
|---|---|---|
| 3-Methoxy-4-hydroxybenzoic acid | Selective ortho-acetylation | Readily available and structurally similar. |
| Acetovanillone (B370764) | Carboxylation | Introduces the required carboxylic acid group. |
| 2-Hydroxy-3-methoxybenzoic acid | Acetylation | Directly introduces the acetyl group at a potentially reactive site. |
Advanced Biocatalytic System Design for Production
Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, often providing high selectivity under mild reaction conditions. The development of advanced biocatalytic systems for the production of this compound is a significant area for future research.
Enzymes such as lyases, oxidases, and dehydrogenases are key targets for designing novel biocatalytic cascades. Thiamine diphosphate-dependent lyases (ThDP-lyases), for example, are capable of catalyzing the carboligation of aldehydes to form α-hydroxy ketones, a reaction that could be adapted for the synthesis of acetylated aromatics. acs.org The use of whole-cell biocatalysts, such as strains of Lactobacillus senmaizukei, has shown promise in the asymmetric reduction of aromatic ketones, which could be relevant for producing specific enantiomers if the acetyl group were to be modified. tandfonline.com
Future research will likely focus on:
Enzyme Discovery and Engineering: Identifying and engineering enzymes with specificity towards the precursors of this compound. This involves screening natural biodiversity and employing directed evolution to enhance catalytic efficiency and substrate scope. acs.org
Whole-Cell Biotransformation: Developing robust microbial hosts, like E. coli or yeast, engineered to express the entire biosynthetic pathway. This approach can be more cost-effective than using isolated enzymes. nih.govucl.ac.uk
Process Optimization: Designing efficient fermentation and biotransformation processes, including solid-state fermentation (SSF) which has been effective for producing phenolic compounds from plant residues. ebrary.net
The enzymatic synthesis of phenolic compounds is a rapidly growing field, with methods like lipase-catalyzed esterification and transesterification being explored to modify their properties. mdpi.comnih.gov Similar enzymatic strategies could be envisioned for the final steps in the synthesis of the target molecule.
Integration of Multi-Omics Data for Biosynthetic Pathway Elucidation
Understanding the natural biosynthetic pathway of this compound, should it occur in nature, is crucial for its biotechnological production. The integration of multiple "omics" data types—genomics, transcriptomics, proteomics, and metabolomics—provides a powerful framework for discovering and characterizing such pathways. nih.govresearchgate.netfrontiersin.org
Integrative omics approaches can unravel the complex networks of genes, proteins, and metabolites involved in the synthesis of plant secondary metabolites. rsc.orgrsc.org For instance, by correlating gene expression profiles (transcriptomics) with metabolite accumulation patterns (metabolomics) across different tissues or developmental stages of a plant, researchers can identify candidate genes encoding the biosynthetic enzymes. nih.govrsc.org
Key future research directions include:
De Novo Pathway Discovery: Applying untargeted multi-omics approaches to plants known to produce similar phenolic compounds to identify the complete biosynthetic pathway. rsc.orgmaxapress.com
Gene Function Characterization: Using the generated hypotheses from omics data to functionally characterize the identified genes and enzymes through in vitro assays and in vivo expression studies.
Regulatory Network Analysis: Elucidating the transcriptional regulatory networks that control the biosynthesis of the compound, which is essential for engineering high-yield production strains. rsc.org
Computational tools and platforms like GNPS molecular networking are becoming increasingly important for analyzing large-scale metabolomics data and identifying related compounds within a metabolic pathway. nih.gov The application of these advanced bioinformatics tools will be instrumental in piecing together the biosynthetic puzzle of complex natural products. wur.nl
High-Throughput Screening and Computational Design for Targeted Research
High-throughput screening (HTS) and computational design are transformative technologies that can accelerate research related to this compound. These approaches can be applied to discover novel biocatalysts for its synthesis or to identify its potential biological targets.
HTS methods allow for the rapid testing of large libraries of enzymes or microorganisms for a desired catalytic activity. acs.org This can involve the use of chromogenic or fluorogenic substrates that generate a signal upon reaction, enabling the screening of thousands of variants in a short time. nih.gov Microfluidic droplet-based screening coupled with mass spectrometry is an even more advanced technique that allows for label-free, ultra-high-throughput analysis of enzymatic reactions. acs.org
Computational enzyme design offers the possibility of creating novel enzymes with tailored functionalities. caltech.edumuni.cz This "inside-out" approach starts with a model of the desired chemical reaction's transition state, and then computationally searches for a protein scaffold that can accommodate and stabilize it. usp.brnih.gov This could be used to design an enzyme that specifically catalyzes the acetylation of a precursor molecule to form this compound. While still a challenging field, advances in computational power and algorithms are making de novo enzyme design an increasingly viable strategy. usp.brnih.govnih.gov
These techniques can also be used in reverse, for example, by screening libraries of compounds (including the target molecule) against various biological targets (e.g., enzymes, receptors) to identify potential pharmaceutical applications.
Sophisticated Analytical Platform Integration for Comprehensive Analysis
A thorough understanding of this compound requires sophisticated analytical techniques for its detection, quantification, and structural elucidation, especially within complex biological matrices. The future of its analysis lies in the integration of multiple advanced analytical platforms.
Modern metabolomics relies heavily on hyphenated techniques that combine a separation method with a detection method. shef.ac.uknih.govrsc.org Key platforms include:
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a cornerstone of metabolomics, offering high sensitivity and selectivity for a wide range of compounds, including phenolic acids. creative-proteomics.com
Gas Chromatography-Mass Spectrometry (GC-MS): While often requiring derivatization for non-volatile compounds, GC-MS provides excellent chromatographic resolution and is highly effective for certain classes of metabolites. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation and can be used for quantitative analysis without the need for identical standards. frontiersin.org Automated NMR-based platforms are being developed for high-throughput chemical profiling. youtube.com
The integration of these platforms into a comprehensive workflow allows for a more complete picture of the metabolome. shef.ac.ukrsc.org Future research will benefit from the use of automated, end-to-end analytical systems that handle everything from sample preparation to data analysis and reporting. youtube.comacdlabs.com Advanced software for data processing and interpretation will be crucial for managing the large and complex datasets generated by these platforms. acdlabs.com Furthermore, the development of microfluidic-based analytical devices offers the potential for high-sensitivity, high-throughput, and cost-effective analysis. acs.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-amino-4-hydroxy-3-methoxybenzaldehyde |
| 2-Hydroxy-3-methoxybenzoic acid |
| 3-methoxy-4-hydroxybenzoic acid |
| Acetovanillone |
| Coumalic acid |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Acetyl-4-hydroxy-3-methoxybenzoic acid in laboratory settings?
- Methodological Answer : Synthesis can involve multi-step organic reactions, such as Friedel-Crafts acylation or esterification followed by selective demethylation. Enzymatic routes (e.g., using lipases or esterases) may offer greener alternatives, as demonstrated in hydroxy acid synthesis . For example, acetylation of 4-hydroxy-3-methoxybenzoic acid precursors under controlled pH and temperature conditions (e.g., 50–60°C, inert atmosphere) can yield the target compound. Purification via recrystallization or column chromatography is recommended to isolate high-purity product .
Q. What storage conditions ensure the stability of this compound?
- Methodological Answer : Store at 2–30°C in airtight containers protected from moisture and heat. Avoid incompatible materials such as strong acids/alkalis and oxidizing agents, which may trigger decomposition . Stability under these conditions is inferred from analogous benzoic acid derivatives .
Q. What analytical techniques are most effective for characterizing the purity of this compound?
- Methodological Answer : Use HPLC with UV detection (λ = 254–280 nm) for purity assessment. Confirm structural integrity via H/C NMR (e.g., acetyl proton resonance at δ 2.5–2.7 ppm) and FT-IR (C=O stretch at ~1700 cm). Mass spectrometry (ESI-MS) can verify molecular weight . Cross-reference spectral data with NIST or PubChem entries for validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?
- Methodological Answer : Discrepancies in NMR or IR data may arise from solvent effects, tautomerism, or impurities. Perform comparative analyses using standardized solvents (e.g., DMSO-d or CDCl) and replicate conditions from literature. Validate findings against crystallographic data (e.g., X-ray diffraction) if available, as seen in structurally related benzoic acid derivatives .
Q. What strategies optimize the yield of this compound in multi-step synthesis?
- Methodological Answer : Optimize reaction parameters (e.g., molar ratios, catalysts, temperature) using design-of-experiment (DoE) approaches. For acetylation steps, employ acetic anhydride in the presence of BF as a catalyst to enhance efficiency. Monitor intermediate purity via TLC and employ flash chromatography for byproduct removal .
Q. How should researchers address the lack of toxicological data in safety assessments?
- Methodological Answer : Assume precautionary measures outlined in SDS for analogous compounds (e.g., 4-Hydroxy-3-methoxyphenylacetic acid): use fume hoods, wear PPE (gloves, goggles), and avoid inhalation/contact. Conduct acute toxicity assays (e.g., zebrafish or cell viability models) to generate preliminary data .
Q. How do acetyl and methoxy groups influence the compound’s solubility and reactivity in biological assays?
- Methodological Answer : The acetyl group reduces aqueous solubility but enhances lipid membrane permeability, while the methoxy group stabilizes the aromatic ring against electrophilic attack. Solubility can be improved using DMSO or ethanol co-solvents. Reactivity in biological systems (e.g., enzyme inhibition) should be tested via kinetic assays under physiological pH (7.4) .
Data Contradiction Analysis
Q. How to interpret conflicting stability reports under varying pH conditions?
- Methodological Answer : Stability studies (pH 1–13, 25–60°C) using UV-Vis spectroscopy or HPLC can identify degradation pathways. For example, acidic conditions may hydrolyze the acetyl group, while alkaline conditions could cleave the methoxy moiety. Compare degradation products with reference standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
